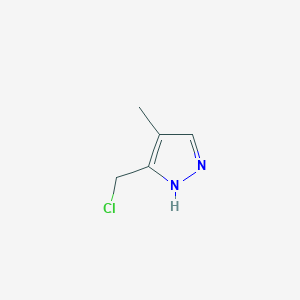

3-(chloromethyl)-4-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis

Pyrazole derivatives are a cornerstone in modern organic synthesis due to their versatile chemical nature and the significant biological activities they exhibit. nih.govglobalresearchonline.net The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust aromatic core that can be readily functionalized. numberanalytics.comrsc.org This has led to their extensive use as building blocks in the creation of compounds with applications ranging from pharmaceuticals to agrochemicals. lifechemicals.comnih.gov The development of efficient synthetic protocols to prepare structurally diverse pyrazole derivatives is a major focus in both academic and industrial research, driven by the quest for new molecules with tailored properties. nih.govnih.gov The adaptability of the pyrazole scaffold allows chemists to fine-tune steric and electronic properties, influencing the biological activity and physical characteristics of the final compounds. nih.gov

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first described the synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. wikipedia.orgdrugfuture.comchemhelpasap.com This reaction, now known as the Knorr pyrazole synthesis, remains a fundamental method for constructing the pyrazole ring. drugfuture.comnih.gov Shortly after, in 1889, Buchner accomplished the first synthesis of the parent compound, pyrazole itself. globalresearchonline.net

Structurally, the pyrazole ring is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. numberanalytics.comrsc.org This arrangement creates a unique electronic environment, with one pyrrole-like nitrogen (which can donate a proton) and one pyridine-like nitrogen (which acts as a proton acceptor). mdpi.com This feature makes pyrazoles capable of acting as both weak acids and weak bases. mdpi.com The stability conferred by its aromaticity, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes the pyrazole core a highly significant pharmacophore in drug design. numberanalytics.comnih.gov Its presence in numerous FDA-approved drugs underscores its importance. nih.gov

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.govwikipedia.org |

| Rimonabant | Anti-obesity (cannabinoid receptor antagonist) nih.govnih.gov |

| Stanozolol | Anabolic steroid wikipedia.org |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) mdpi.com |

| Fipronil | Insecticide lifechemicals.com |

| Anagliptin | Anti-diabetic (DPP-4 inhibitor) mdpi.com |

A halogenated methyl group, such as the chloromethyl (-CH₂Cl) moiety, attached to a pyrazole ring dramatically enhances its synthetic utility. This side chain acts as a key reactive handle, transforming the otherwise stable pyrazole core into a versatile building block. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it highly susceptible to nucleophilic substitution reactions.

This reactivity allows for the straightforward introduction of a wide array of other functional groups. Nucleophiles such as amines, thiols, alcohols, and carbanions can readily displace the chloride ion, enabling the construction of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This capability is fundamental for creating libraries of diverse pyrazole derivatives for screening in drug discovery programs. The trichloromethyl (-CCl₃) group, a related functionality, has also been used as a precursor that can be converted into carboxyalkyl groups, further demonstrating the synthetic power of halogenated methyl side chains. nih.govresearchgate.net

Rationale for Focused Academic Inquiry into 3-(chloromethyl)-4-methyl-1H-pyrazole

The specific compound this compound warrants focused academic inquiry due to its unique combination of structural features. It integrates the proven biological relevance of the pyrazole scaffold with a strategically placed reactive functional group (the chloromethyl group) and a modulating substituent (the methyl group). The methyl group at the C-4 position influences the electronic properties and steric environment of the ring, which can affect both the reactivity of the chloromethyl group and the binding interactions of its derivatives with biological targets. This trifecta of features makes it an ideal starting material for exploring new chemical space and developing novel compounds with potential therapeutic or agrochemical applications.

"Chemical space" refers to the vast ensemble of all possible molecules. A key goal in medicinal and organic chemistry is to synthesize novel compounds that occupy new regions of this space, as these molecules may possess new and valuable properties. nih.govlifechemicals.com this compound is a significant contributor to this effort. Its value lies not in its final application, but in its potential as a versatile intermediate. nih.gov The presence of the reactive chloromethyl handle allows chemists to easily and systematically generate large libraries of new pyrazole derivatives through parallel synthesis. Each new derivative, with a different functional group appended at the C-3 methyl position, represents a new point in chemical space. This rapid diversification is a powerful strategy in drug discovery, as it allows for the efficient screening of many related compounds to identify leads with optimal activity, selectivity, and pharmacokinetic properties. dntb.gov.uanih.gov

Table 2: Common Synthetic Routes to the Pyrazole Core

| Synthesis Name | Reactants | Description |

|---|---|---|

| Knorr Pyrazole Synthesis | 1,3-dicarbonyl compound + Hydrazine (B178648) derivative | A classic and widely used condensation reaction that can produce two regioisomers if a substituted hydrazine is used. nih.govwikipedia.org |

| [3+2] Cycloaddition | Alkyne + Diazo compound | A reaction between a 1,3-dipole (diazo compound) and a dipolarophile (alkyne) to form the five-membered ring. mdpi.com |

| From α,β-Unsaturated Carbonyls | α,β-unsaturated aldehyde or ketone + Hydrazine | A condensation reaction followed by oxidation or elimination to yield the aromatic pyrazole ring. nih.govwikipedia.org |

| Vilsmeier-Haack Reaction | Hydrazones | Can be used for chloroformylation, which is a key step in producing halogenated pyrazole intermediates. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClN2 |

|---|---|

Molecular Weight |

130.57 g/mol |

IUPAC Name |

5-(chloromethyl)-4-methyl-1H-pyrazole |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3,(H,7,8) |

InChI Key |

IBWOHCPTIJSJDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)CCl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Chloromethyl 4 Methyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of 3-(chloromethyl)-4-methyl-1H-pyrazole is highly susceptible to nucleophilic attack, facilitating the introduction of a wide variety of functional groups at this position. This reactivity is attributed to the stability of the potential carbocation intermediate, which is stabilized by the adjacent pyrazole (B372694) ring.

Reactions with oxygen-centered nucleophiles, such as alcohols and phenols, lead to the formation of ether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

For instance, the reaction of a chloromethylated pyrazole derivative with phenol in the presence of potassium hydroxide results in the formation of a phenoxy-substituted pyrazole. While specific data for this compound is not extensively documented, analogous reactions with similar substrates, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrate the feasibility of this transformation organic-chemistry.org. In a typical procedure, the chloromethylated pyrazole and the phenolic compound are refluxed in a solvent like dimethyl sulfoxide (DMSO) with a base such as potassium hydroxide to yield the corresponding ether organic-chemistry.org.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Product |

|---|

This table presents a representative reaction of a related chloropyrazole with a phenol to illustrate the expected reactivity.

Nitrogen-centered nucleophiles, including primary and secondary amines, as well as azide ions, readily displace the chloride ion to form the corresponding amino and azido derivatives. These reactions are fundamental in building more complex nitrogen-containing heterocyclic systems.

The reaction with amines can be performed under various conditions, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Both aliphatic and aromatic amines can be utilized, leading to a diverse range of N-substituted pyrazole derivatives nih.gov. The synthesis of 3-(aminomethyl)-substituted pyrazoles has been achieved through multi-step sequences involving the corresponding carboxylic acid esters as key intermediates sci-hub.se.

The introduction of an azido group is typically accomplished by reacting the chloromethyl derivative with sodium azide in a suitable solvent like dimethylformamide (DMF) or acetone. This reaction provides a versatile intermediate that can be further transformed, for example, through reduction to the corresponding amine or by participation in cycloaddition reactions.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Aliphatic Amines | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C | 1-Alkyl-3,5-dimethyl-1H-pyrazoles nih.gov |

| Aromatic Amines | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C | 1-Aryl-3,5-dimethyl-1H-pyrazoles nih.gov |

This table includes representative examples of N-alkylation of pyrazoles and general azidation reactions to illustrate the expected reactivity.

Sulfur-centered nucleophiles, such as thiols and sulfides, react with this compound to form thioether derivatives. These reactions are generally efficient and proceed under mild conditions.

The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. This transformation is valuable for introducing sulfur-containing moieties into the pyrazole scaffold, which is of interest in the development of new pharmacologically active compounds. For example, the reaction of 3-aminocrotononitrile with phenylhydrazine hydrochloride and p-methylthiophenol in the presence of sodium carbonate in DMSO yields a pyrazole amine thioether doi.org.

Table 3: Representative Reaction with a Sulfur-Centered Nucleophile

| Nucleophile | Reagents | Conditions | Product |

|---|

This table presents a representative synthesis of a pyrazole thioether to illustrate the expected reactivity.

Carbon-centered nucleophiles, such as those derived from Grignard reagents or carbanions, can be employed to form new carbon-carbon bonds at the chloromethyl position. These reactions are crucial for extending the carbon framework of the pyrazole derivative.

Grignard reagents (RMgX) are powerful nucleophiles that react with benzylic-like halides. The reaction of this compound with a Grignard reagent would be expected to yield the corresponding 3-alkyl- or 3-arylmethyl-4-methyl-1H-pyrazole. However, Grignard reagents are also strong bases and can deprotonate the N-H of the pyrazole ring. Therefore, protection of the pyrazole nitrogen may be necessary prior to the reaction with the Grignard reagent. Alternatively, using an excess of the Grignard reagent can overcome this issue, with one equivalent acting as a base and the second as the nucleophile.

Transformations Involving the Pyrazole Ring Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1, when unsubstituted), which are nucleophilic and can undergo reactions with various electrophiles.

N-alkylation of the pyrazole ring is a common transformation that can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base sci-hub.semdpi.com. In the case of unsymmetrically substituted pyrazoles like this compound, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation). The regioselectivity of this reaction is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions sci-hub.seresearchgate.net. For instance, the use of bulky alkylating agents tends to favor alkylation at the less sterically hindered nitrogen atom sci-hub.se.

N-acylation of pyrazoles is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base researchgate.net. Similar to N-alkylation, the acylation of unsymmetrical pyrazoles can result in a mixture of N1 and N2-acylated products. The reaction conditions can be optimized to favor the formation of a specific regioisomer. Phase-transfer catalysis has been shown to be an effective method for the acylation of pyrazoles researchgate.net.

Table 4: Representative N-Alkylation and N-Acylation Reactions of Pyrazoles

| Reaction Type | Electrophile | Base/Catalyst | Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | Trichloroacetimidates | Brønsted acid | Dichloroethane, Room Temperature | N-Alkyl pyrazoles mdpi.comsemanticscholar.org |

| N-Alkylation | Alkyl Halides | K2CO3 | DMSO | N1-Alkyl pyrazoles researchgate.net |

This table provides representative examples of N-alkylation and N-acylation reactions of pyrazole derivatives.

Formation of Quaternary Pyrazolium Salts

The pyrazole moiety contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, which can act as a nucleophile. This inherent basicity allows for the formation of quaternary pyrazolium salts through two principal pathways involving this compound.

The first pathway involves the protonation or alkylation of the ring nitrogen atoms. Pyrazole can react with acids to form simple pyrazolium salts rsc.orgnih.gov. More complex quaternary salts are formed through N-alkylation. The reaction of a pyrazole with an alkyl halide typically yields an N-alkyl pyrazolium salt, which can then be further alkylated to produce N1,N2-dialkylpyrazolium salts rrbdavc.org.

The second, and more specific, pathway for this compound involves its dual functionality. The molecule can act as both the pyrazole nucleophile and the alkylating agent. The highly reactive chloromethyl group at the C3 position can serve as an electrophile, alkylating the N2 nitrogen of another molecule of itself or a different tertiary amine, leading to the formation of a quaternary pyrazolium salt. This reactivity is analogous to that of benzyl chloride. This dual reactivity allows for its use as a precursor in the synthesis of various heterocyclic salts and ligands tdl.org.

| Reaction Type | Reactants | Product Type | Relevant Findings |

|---|---|---|---|

| Protonation | Pyrazole + Acid (e.g., HCl) | Pyrazolium salt (e.g., [H2pz]Cl) | Solid pyrazole reacts with HCl gas to form pyrazolium chloride, which can further react with metal chlorides rsc.orgnih.gov. |

| N-Alkylation | Pyrazole + Alkyl Halide | N-Alkylpyrazolium Salt | Sequential alkylation can lead to N1,N2-dialkylpyrazolium salts rrbdavc.org. |

| Self-Condensation / Reaction with Amines | This compound + Tertiary Amine | Substituted Pyrazolium Salt | The chloromethyl group acts as an electrophilic alkylating agent, reacting with the nucleophilic nitrogen of an amine or another pyrazole ring. |

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack rrbdavc.orgscribd.com. The presence of a methyl group at the C4 position in this compound blocks this highly reactive site, significantly influencing the course of further EAS reactions. Substitutions are therefore directed to the less reactive C5 position or may not proceed under standard conditions.

Nitration and Halogenation Studies

Nitration: The nitration of pyrazole and its derivatives using a mixture of nitric acid and sulfuric acid consistently yields 4-nitropyrazole products scribd.comguidechem.com. For instance, the nitration of 3,5-dimethyl-1H-pyrazole occurs exclusively at the C4 position to give 3,5-dimethyl-4-nitro-1H-pyrazole nih.gov. Similarly, 5-chloro-3-methyl-1-phenyl-1H-pyrazole is nitrated at the C4 position mdpi.com. As the C4 position of this compound is substituted, direct nitration on the pyrazole ring is expected to be challenging. Under forcing conditions, nitration might occur at the C5 position, although no specific examples for this substrate are readily available.

Halogenation: The direct C-H halogenation of pyrazoles, typically with N-halosuccinimides (NXS), is a highly efficient method for introducing halogens at the C4 position researchgate.netmdpi.com. With the C4 position blocked, alternative reactivity is observed. For example, the reaction of 4-methyl-3,5-diphenyl-1H-pyrazole with the electrophilic fluorinating agent Selectfluor® results in an addition reaction to form 4-fluoro-4-methyl-4H-pyrazole, which is no longer aromatic nih.govmit.edu. For a true electrophilic aromatic substitution to occur, the reaction would need to proceed at the C5 position, which would likely require more vigorous conditions than the halogenation of an unsubstituted pyrazole.

Friedel-Crafts Alkylation and Acylation (if applicable)

Friedel-Crafts reactions are generally not applicable to pyrazole rings under standard conditions researchgate.net. The pyridine-like nitrogen atom in the pyrazole ring is a Lewis base and readily coordinates with the strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for the reaction wikipedia.orgmt.com. This coordination results in the formation of a pyrazolium salt, which deactivates the ring towards further electrophilic attack, effectively shutting down the reaction researchgate.net.

Attempts to perform Friedel-Crafts acylation on substituted pyrazoles have often been unsuccessful researchgate.net. Milder Lewis acids such as TiCl₄ or SnCl₄ have been suggested as alternatives for acylating reactive heterocyclic systems, but the success of such reactions on a 4-substituted pyrazole is not well-documented researchgate.net. Given the deactivating effect of the catalyst and the steric hindrance from the existing substituents, successful intermolecular Friedel-Crafts alkylation or acylation of this compound is considered highly improbable. Intramolecular variants of the reaction, however, can sometimes be more successful for forming fused ring systems masterorganicchemistry.com.

Metal-Catalyzed Coupling Reactions

The presence of the chloromethyl group provides a valuable handle for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position. Furthermore, modern C-H activation strategies offer a pathway to functionalize the C5 position of the pyrazole ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While these reactions traditionally employ aryl or vinyl halides, the reactive sp³-hybridized carbon of the chloromethyl group can also participate as the electrophilic partner, behaving similarly to a benzylic halide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While typically used for sp²-carbon centers, conditions have been developed for the coupling of sp³-hybridized carbons. The Suzuki-Miyaura coupling of benzyl chloride with phenylboronic acid has been reported, demonstrating the feasibility of using benzylic-type chlorides as substrates lookchem.com. By analogy, this compound is a viable candidate for Suzuki coupling to introduce aryl or vinyl groups at the methyl carbon of the C3-substituent.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes wikipedia.orgorganic-chemistry.org. While less common, the use of activated alkyl halides like benzyl halides has been explored. The development of phosphine-free palladium catalysts has expanded the scope of the Heck reaction, making it a plausible, though likely challenging, transformation for this compound nih.gov.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. The scope of the Sonogashira reaction has been extended to include unactivated alkyl bromides and iodides, indicating that C(sp³)-C(sp) bond formation is possible organic-chemistry.org. This precedent suggests that this compound could serve as an electrophile in Sonogashira coupling reactions under appropriate catalytic conditions, providing access to propargyl-pyrazole derivatives.

| Reaction | Coupling Partners | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | This compound + R-B(OH)₂ | Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base | 3-(R-methyl)-4-methyl-1H-pyrazole |

| Heck | This compound + Alkene | Pd Catalyst (e.g., Pd(OAc)₂) + Base | 3-(alkenyl-methyl)-4-methyl-1H-pyrazole |

| Sonogashira | This compound + Terminal Alkyne | Pd Catalyst + Cu(I) co-catalyst + Base | 3-(alkynyl-methyl)-4-methyl-1H-pyrazole |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic rings, avoiding the need for pre-functionalized starting materials nih.gov. For pyrazoles with a substituent at the C4 position, the C5 position becomes the primary target for C-H functionalization.

Palladium-catalyzed direct arylation has been successfully applied to the C5 position of pyrazoles where the C4 position is blocked. For example, ethyl 1-methylpyrazole-4-carboxylate undergoes regioselective arylation at the C5 position, with the ester group acting as an effective blocking group academie-sciences.fr. Similarly, studies on 4-nitro-N-benzylpyrazole have demonstrated guided C-H activation to achieve C5-arylation researchgate.net. These findings strongly suggest that this compound could be regioselectively functionalized at the C5 position using transition-metal-catalyzed C-H activation strategies, providing a direct route to 3,4,5-trisubstituted pyrazoles. The choice of catalyst, oxidant, and directing group (if any) on the pyrazole nitrogen would be critical in achieving high efficiency and selectivity.

Rearrangement Reactions and Cycloaddition Pathways

The pyrazole nucleus is an aromatic heterocycle and generally exhibits stability, requiring specific conditions to undergo rearrangement reactions. For the pyrazole class of compounds, rearrangements are not common but can be induced under specific circumstances, often involving high-energy intermediates. One such example, although not documented specifically for this compound, is the rearrangement of pyrazole nitrenes. In a study involving a different substituted pyrazole, the formation of a pyrazole nitrene intermediate led to an unusual ring-opening and recyclization cascade ekb.eg. Such a pathway for this compound would be highly speculative without direct experimental evidence but points to potential, albeit extreme, reactive pathways.

Cycloaddition reactions are a more explored area for pyrazole chemistry, though they typically feature in the synthesis of the pyrazole ring itself, such as through [3+2] cyclocondensation or cycloaddition mechanisms semanticscholar.orgbeilstein-journals.orgnih.gov. The participation of a pre-formed pyrazole ring like that in this compound in cycloaddition reactions as the diene or dipolarophile is less common. For instance, 4H-pyrazoles have been shown to act as dienes in Diels-Alder reactions, a reactivity that is influenced by substituents on the ring nih.gov. The aromatic nature of the 1H-pyrazole ring in the title compound makes it less prone to participate as a diene in conventional Diels-Alder reactions without prior transformation into a less aromatic form.

Generation of Novel Heterocyclic Systems Utilizing this compound as a Precursor

The most significant utility of this compound in synthetic chemistry is its role as a precursor for novel heterocyclic systems. The chloromethyl group is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This functionality allows for the annulation of new rings onto the pyrazole core through reactions with bidentate nucleophiles, leading to the formation of fused pyrazole heterocycles.

This synthetic strategy has been demonstrated with analogous compounds. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which also contains a reactive chloromethyl group, is a key intermediate for creating various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines mdpi.commdpi.com. The reaction of this compound with methylamine resulted in the selective substitution of the chlorine atom on the pyrimidine ring, but it highlights the potential for sequential or selective reactions when multiple reactive sites are present mdpi.com.

The general and powerful application involves the reaction of the chloromethyl group with a dinucleophile to form a new ring. For instance, a chloromethyl pyrazole can react with a species containing two nucleophilic centers, such as an aminothiol or a diamine, in a cyclocondensation reaction. This process typically involves an initial nucleophilic attack on the methylene (B1212753) carbon, displacing the chloride, followed by a second intramolecular cyclization step to form the new heterocyclic ring.

While specific examples starting from this compound are not extensively detailed in the surveyed literature, the principle is well-established for similar chloromethylated heterocycles. The data in the following table illustrates representative transformations where a chloromethylated pyrazole derivative is used to construct fused heterocyclic systems.

| Precursor | Reactant (Dinucleophile) | Resulting Heterocyclic System | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | THF, 20°C, 5h | 71 |

| 5-Substituted 3-(chloromethyl)pyrazole | Various thioethers or phosphines | 3-(Thioether/phosphine-methyl)-5-substituted-pyrazoles | Nucleophilic Substitution | Not Specified |

| 2-(1H-Pyrazol-5-yl)phenols | 1-Chloro-2-nitrobenzenes | Dibenzo[b,f]pyrazolo[1,5-d] semanticscholar.orgresearchgate.netoxazepines | Basic conditions, DMF | Not Specified |

This table presents data from analogous systems to illustrate the synthetic utility of the chloromethyl-pyrazole moiety in constructing fused heterocyclic rings. Data for the specific title compound was not available in the cited literature. mdpi.comsemanticscholar.org

These examples underscore the role of the chloromethyl group as a versatile handle for elaboration. The reaction of 2-(1H-pyrazol-5-yl)phenols with 1-chloro-2-nitrobenzenes, for instance, proceeds through a tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization to form a complex pyrazolo-fused dibenzo[b,f] semanticscholar.orgresearchgate.netoxazepine system semanticscholar.org. This illustrates the sophisticated molecular architectures that can be accessed from pyrazole precursors. The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines from various pyrazole intermediates further confirms the broad applicability of using functionalized pyrazoles to build diverse fused heterocyclic frameworks ekb.egresearchgate.netnih.govnih.govias.ac.inacs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and spatial relationships of atoms within a molecule. For 3-(chloromethyl)-4-methyl-1H-pyrazole, a complete NMR analysis would involve one-dimensional (¹H, ¹³C) and two-dimensional techniques to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the pyrazole (B372694) ring proton, the methyl protons, the chloromethyl protons, and the N-H proton. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

Based on established principles and data from similar pyrazole derivatives, the anticipated ¹H NMR spectral data are summarized below. The pyrazole ring proton (H-5) is expected to appear as a singlet in the aromatic region. The methyl group protons at position 4 will also likely appear as a singlet, shifted upfield. The chloromethyl protons at position 3 would present as another singlet, typically in a region indicative of protons attached to a carbon adjacent to an electronegative atom. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | Variable (Broad) | s (br) |

| H-5 | ~7.5 | s |

| CH₂Cl | ~4.6 | s |

| CH₃ | ~2.1 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5), the methyl carbon, and the chloromethyl carbon are expected in characteristic regions.

The C-3 and C-5 carbons of the pyrazole ring are anticipated to resonate at lower field due to their proximity to the nitrogen atoms. The C-4 carbon, bearing the methyl group, would appear at a more upfield position within the aromatic/heteroaromatic region. The chloromethyl carbon signal is expected in the range typical for alkyl halides, while the methyl carbon will be found at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~148 |

| C-5 | ~135 |

| C-4 | ~115 |

| CH₂Cl | ~40 |

| CH₃ | ~10 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, significant COSY correlations are not expected as the protons on the pyrazole ring and its substituents are largely isolated from each other, appearing as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity of the molecule, for instance, by observing correlations between the methyl protons and the C-4 and C-5 carbons of the pyrazole ring, and between the chloromethyl protons and the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the pyrazole ring.

Nitrogen-15 (¹⁵N) NMR Studies (if applicable)

While less common, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct and could be used to study tautomerism and hydrogen bonding. The applicability of this technique would depend on the specific research questions being addressed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Electron Ionization (EI) MS

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₅H₇ClN₂). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways for pyrazoles involve the cleavage of the ring and the loss of substituents. For this compound, key fragmentation peaks might include the loss of a chlorine atom, a chloromethyl radical, or a methyl radical. The analysis of these fragments helps to confirm the presence and location of the substituents on the pyrazole core.

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-CH₂Cl]⁺ | Loss of Chloromethyl radical |

| [M-CH₃]⁺ | Loss of Methyl radical |

Note: The relative intensities of these peaks would provide further structural information.

Electrospray Ionization (ESI) MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, with a molecular formula of C₅H₇ClN₂, the expected molecular weight is approximately 130.58 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The presence of a chlorine atom is a key isotopic signature to look for in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for chlorine-containing ions, with a peak at [M+H]⁺ and another at [M+2+H]⁺ with an intensity ratio of about 3:1.

| Ion | Calculated m/z | Observed m/z (Illustrative) | Isotopic Peak (m/z) | Relative Intensity |

| [M+H]⁺ (with ³⁵Cl) | 131.0371 | 131.0375 | 133.0342 | ~3:1 |

This table is illustrative and shows the expected data from an ESI-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, as it can distinguish between ions with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental composition of C₅H₇ClN₂. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass, the molecular formula can be unequivocally confirmed. For a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, HRMS (ESI-TOF) was used to confirm its structure, with a calculated value for C₇H₇Cl₂N₄ [M+H]⁺ of 217.0042 and a found value of 217.0050. proquest.com A similar level of accuracy would be expected for this compound.

An illustrative HRMS data table for the target compound is provided below.

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (Illustrative) | Mass Difference (ppm) |

| [M+H]⁺ (C₅H₈³⁵ClN₂) | 131.0371 | 131.0373 | 1.5 |

This table is illustrative and demonstrates the expected precision of an HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups in its structure. These include the N-H stretch of the pyrazole ring, C-H stretches of the methyl and chloromethyl groups and the pyrazole ring, C=N and C=C stretching vibrations within the pyrazole ring, and the C-Cl stretch of the chloromethyl group.

While a specific spectrum for this compound is not available, the table below outlines the expected characteristic IR absorption bands based on known data for pyrazole and related structures.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (pyrazole ring) | Stretching | 3100-3300 |

| C-H (aromatic/heteroaromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (pyrazole ring) | Stretching | 1580-1650 |

| C=C (pyrazole ring) | Stretching | 1450-1550 |

| C-Cl (chloromethyl) | Stretching | 650-800 |

This table is illustrative and based on typical IR absorption frequencies for the functional groups present in the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters and the exact position of each atom in the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. Studies on similar compounds, such as 4-halogenated-1H-pyrazoles, have revealed that pyrazoles often form hydrogen-bonded aggregates in the solid state. mdpi.com For example, 4-chloro-1H-pyrazole has been shown to form a trimeric molecular assembly through intermolecular N-H···N hydrogen bonding. nih.gov

As no crystallographic data for this compound has been found in the searched literature, an illustrative table of the kind of data that would be obtained is presented below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 680 |

| Z | 4 |

This table is illustrative and presents typical crystallographic parameters that could be obtained for a molecule of this type.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance. For a pure sample of this compound (C₅H₇ClN₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements.

The experimental values obtained from elemental analysis are typically expected to be within ±0.4% of the calculated values to confirm the purity and proposed formula of the compound. This technique was used to confirm the structure of the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. proquest.com

The theoretical and illustrative experimental elemental analysis data for this compound are presented in the table below.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 45.99 | 46.05 |

| Hydrogen (H) | 5.40 | 5.38 |

| Chlorine (Cl) | 27.15 | 27.09 |

| Nitrogen (N) | 21.46 | 21.40 |

This table is illustrative of the expected results from an elemental analysis.

Chromatographic Methods for Purity Assessment (GC, HPLC)

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a chemical compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For a volatile and thermally stable compound like this compound, GC would be a suitable method for purity analysis. The compound would be vaporized and carried by an inert gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.

HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary and mobile phases. The purity is determined by analyzing the resulting chromatogram. For some pyrazole derivatives, LC-MS/MS methods have been developed for quantification, indicating the suitability of liquid chromatography for this class of compounds.

The purity of this compound would typically be expected to be high, often >95%, for use in subsequent applications. The results of a chromatographic analysis are usually presented as a percentage purity.

| Technique | Column (Illustrative) | Mobile Phase/Carrier Gas (Illustrative) | Purity (%) |

| GC | DB-5 (30 m x 0.25 mm) | Helium | >98 |

| HPLC | C18 (250 x 4.6 mm) | Acetonitrile/Water | >98 |

This table is illustrative and shows typical parameters and results for GC and HPLC purity analysis.

Computational and Theoretical Investigations of 3 Chloromethyl 4 Methyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(chloromethyl)-4-methyl-1H-pyrazole. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net Such studies can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available. researchgate.netjddtonline.info

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bond in the chloromethyl group.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential, typically associated with the lone pairs of the nitrogen atoms in the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms and the chloromethyl group, highlighting potential sites for nucleophilic interaction. researchgate.net

| Atom/Region | Electrostatic Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| N1 (pyrazole) | -35.2 | Nucleophilic site |

| N2 (pyrazole) | -45.8 | Most nucleophilic site |

| H (N-H) | +40.5 | Electrophilic site |

| CH₂Cl | +15.3 | Electrophilic site for substitution |

Conformational Analysis and Energy Landscapes

The presence of the rotatable chloromethyl group in this compound gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around the single bond connecting the chloromethyl group to the pyrazole ring. Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation. The results of such an analysis would reveal the preferred spatial orientation of the chloromethyl group relative to the pyrazole ring, which can influence the molecule's reactivity and intermolecular interactions.

| Conformer | Dihedral Angle (N2-C3-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 |

| Syn-periplanar | 0° | 2.50 |

| Gauche | 60° | 1.20 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are highly effective in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the chloromethyl group.

The chloromethyl group in this compound is a reactive site for nucleophilic substitution reactions. Computational studies can model the reaction pathway of, for example, an Sₙ2 reaction with a nucleophile. sciforum.netresearchgate.net These studies involve locating the transition state structure and calculating the activation energy for the reaction. Such calculations can provide a detailed understanding of the factors that influence the reaction rate and can be used to predict the feasibility of different synthetic routes. The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the kinetics of the reaction. researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (ΔE‡) | 18.5 kcal/mol |

| Reaction Energy (ΔE_rxn) | -25.0 kcal/mol |

| Transition State C-Cl bond length | 2.25 Å |

| Transition State C-Nu bond length | 2.10 Å |

Pyrazole Ring Functionalization Mechanisms

The functionalization of the pyrazole ring in this compound is influenced by the electronic properties of the substituents. The methyl group at the C4 position is an electron-donating group, which generally activates the ring towards electrophilic substitution. Conversely, the chloromethyl group at the C3 position can exhibit more complex electronic effects.

Theoretical calculations can elucidate the most probable sites for electrophilic attack by mapping the electron density and calculating the Fukui functions or condensed-to-atoms Fukui indices. These calculations would likely indicate that the C5 position is a primary site for electrophilic substitution due to the directing effect of the N1 nitrogen and the activating effect of the C4-methyl group.

Furthermore, the chloromethyl group itself is a reactive site for nucleophilic substitution. Computational modeling can be employed to study the reaction mechanism of nucleophilic displacement of the chloride ion. This would involve calculating the transition state energies for various nucleophiles, providing insights into the reaction kinetics and the feasibility of different functionalization reactions at the chloromethyl group. One study on the chloromethylation of a pyrazole ring indicated that the reaction proceeds via an electrophilic substitution mechanism, forming a pyrazolecarbinol intermediate which then reacts with HCl to yield the chloromethyl derivative. researchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

NMR Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. nih.govresearchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.0-2.5 | ~10-15 |

| CH₂Cl | ~4.5-5.0 | ~40-45 |

| C5-H | ~7.5-8.0 | - |

| N1-H | ~12.0-13.0 | - |

| C3 | - | ~145-150 |

| C4 | - | ~110-115 |

| C5 | - | ~130-135 |

Note: These are estimated values based on computational studies of similar pyrazole derivatives and are highly dependent on the level of theory and solvent model used in the calculation. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be calculated using DFT. nih.gov These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch | 1550-1650 |

| C=C stretch | 1450-1550 |

| C-Cl stretch | 650-800 |

Note: Calculated frequencies are often scaled to better match experimental values. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate how a small molecule like this compound might interact with a macromolecular target. nih.govnih.gov These methods are fundamental in structure-based drug design, though the principles can be applied to understand any ligand-target interaction. nih.gov

Molecular Docking: The general workflow for molecular docking begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target macromolecule. nih.gov The binding site on the target is then defined. Docking algorithms generate a series of possible binding poses of the ligand within this site and use a scoring function to rank them based on their predicted binding affinity. nih.gov Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N=), while the chloromethyl and methyl groups can participate in hydrophobic interactions.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. nih.gov An initial docked pose is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation then calculates the forces on all atoms and solves Newton's equations of motion to track their movements over a specific period. rdd.edu.iq This provides insights into the stability of the binding pose, the flexibility of the ligand and target, and the energetic contributions of various interactions. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.

A typical workflow for these simulations is outlined below:

| Step | Description | Key Parameters/Considerations |

|---|---|---|

| 1. System Preparation | Obtain structures of the ligand and target. Prepare the system by adding hydrogens, assigning charges, and solvating in a water box with ions. | Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P), ion concentration. |

| 2. Energy Minimization | Minimize the energy of the system to remove steric clashes. | Steepest descent and conjugate gradient algorithms. |

| 3. Equilibration | Gradually heat the system to the desired temperature and adjust the pressure to equilibrate the system. | NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. |

| 4. Production Run | Run the simulation for a desired length of time to collect data on the system's dynamics. | Simulation time (nanoseconds to microseconds), time step (e.g., 2 femtoseconds). |

| 5. Analysis | Analyze the trajectory to understand binding stability, conformational changes, and key interactions. | RMSD, RMSF, hydrogen bond analysis, binding free energy calculations (e.g., MM-PBSA/GBSA). |

These computational approaches provide a detailed, atomistic view of the potential interactions of this compound, which is invaluable for understanding its molecular recognition properties.

Applications of 3 Chloromethyl 4 Methyl 1h Pyrazole in Chemical Synthesis and Materials Science Research

The compound 3-(chloromethyl)-4-methyl-1H-pyrazole is a specialized heterocyclic molecule that holds significant promise in various research areas due to its distinct structural features. The presence of a reactive chloromethyl group attached to the pyrazole (B372694) ring makes it a valuable intermediate for constructing more complex molecular architectures.

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as enantiomers of a compound often exhibit different pharmacological activities. While significant progress has been made in the asymmetric synthesis of pyrazole (B372694) derivatives, particularly those involving functionalization at the C4 position or the creation of spirocyclic systems, the specific application to generate chirality related to the 3-(chloromethyl)-4-methyl moiety remains an underexplored frontier. rsc.orgrsc.orgresearchgate.net

Future research should focus on developing catalytic asymmetric methods to introduce stereocenters into derivatives of 3-(chloromethyl)-4-methyl-1H-pyrazole. Key opportunities include:

Asymmetric transformations of the chloromethyl group: Developing reactions where the substitution of the chlorine atom proceeds enantioselectively to create a chiral center. This could involve transition-metal catalysis or organocatalysis to control the stereochemical outcome of nucleophilic substitution.

Catalytic asymmetric reactions using the pyrazole core: Utilizing the pyrazole nitrogen atoms to coordinate with chiral catalysts, thereby directing stereoselective reactions at the chloromethyl group or other parts of the molecule. researchgate.net Strategies employing chiral squaramide or N-heterocyclic carbene (NHC) catalysts, which have been successful for other pyrazole systems, could be adapted. acs.orgrsc.org

Enantioselective C-H functionalization: Exploring the possibility of creating chiral centers through the direct, asymmetric functionalization of the methyl group at the C4 position, guided by a chiral catalyst.

These efforts would provide access to a library of novel, enantiomerically pure compounds, which is essential for evaluating their potential as specific and potent bioactive agents. rsc.org

Investigation of Photoredox Catalysis and Electrochemistry in Derivatization

Modern synthetic methods like photoredox catalysis and electrochemistry offer sustainable and powerful alternatives to traditional chemical transformations. rsc.orgnih.gov These techniques are particularly adept at generating reactive intermediates under mild conditions, enabling novel bond formations and functionalizations that are otherwise challenging. nih.govacs.org

For this compound, emerging opportunities lie in:

Photoredox-Catalyzed C-H Functionalization: Applying photoredox catalysis to selectively functionalize the C-H bonds of the methyl group or even the pyrazole ring itself. nih.govacs.org This could enable the introduction of various functional groups, such as aryl, alkyl, or trifluoromethyl groups, without the need for pre-functionalized starting materials.

Electrochemical Synthesis and Derivatization: Employing electrochemical methods for the synthesis and modification of the pyrazole ring. mdpi.com Electrochemistry offers a green approach to halogenation, C-N coupling, and other derivatizations, potentially providing higher yields and selectivity while avoiding harsh chemical oxidants or reductants. researchgate.net For instance, electrooxidative C-H halogenation has been demonstrated for pyrazole and its alkyl derivatives, suggesting a pathway for further modifying the core structure. mdpi.com

Radical-based transformations of the chloromethyl group: Using photoredox catalysis to generate a radical at the methylene (B1212753) position, which could then participate in a variety of coupling reactions, expanding the range of accessible derivatives beyond simple nucleophilic substitutions.

These approaches represent a significant step towards more efficient and environmentally friendly synthesis of complex pyrazole derivatives. rsc.org

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. nih.govresearchgate.net Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic protocols. benthamdirect.com

Key areas for investigation include:

Solvent-Free and Aqueous Synthesis: Adapting existing syntheses or developing new ones that operate in water or under solvent-free conditions to minimize the use of hazardous organic solvents. researchgate.net Multicomponent reactions in aqueous media have proven effective for other pyrazole systems. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Utilizing energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reaction times, reduce energy consumption, and often improve product yields. nih.govias.ac.in

Use of Recyclable and Benign Catalysts: Replacing stoichiometric reagents with catalytic amounts of recyclable or biodegradable catalysts. researchgate.net Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. One-pot multicomponent reactions are particularly advantageous in this regard. researchgate.netnih.gov

By focusing on these green methodologies, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. researchgate.net For this compound and its derivatives, advanced computational modeling can accelerate the discovery of new applications.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 2D and 3D-QSAR models to correlate the structural features of pyrazole derivatives with their biological activities (e.g., as enzyme inhibitors or anticancer agents). nih.govnih.govacs.orgresearchgate.net Such models can predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking Simulations: Using molecular docking to investigate the binding interactions of pyrazole derivatives with biological targets like proteins and enzymes. This can provide insights into the mechanism of action and help in the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: Employing DFT to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net DFT can help elucidate reaction mechanisms, predict sites of reactivity, and understand the influence of different substituents on the molecule's properties. researchgate.net

Pharmacophore Modeling: Creating pharmacophore models based on known active pyrazole compounds to identify the key structural features required for a specific biological activity. This information can then be used to design novel derivatives with enhanced properties. nih.gov

These computational approaches offer a cost-effective and efficient means to explore the vast chemical space of pyrazole derivatives and to design new molecules with tailored properties. researchgate.net

Discovery of Novel Reactivity Patterns

The unique combination of a pyrazole ring and a chloromethyl group suggests that this compound may exhibit novel reactivity. numberanalytics.com The chloromethyl group is a classic electrophilic site, susceptible to nucleophilic substitution. The pyrazole ring itself can act as a nucleophile, an acid, a base, or a ligand for metal catalysts. nih.gov

Emerging opportunities for research include:

Tandem and Cascade Reactions: Designing one-pot reactions where an initial reaction at the chloromethyl group triggers a subsequent cyclization or rearrangement involving the pyrazole ring. For instance, tandem cross-coupling/electrocyclization reactions have been used to create complex pyrazoles from simpler precursors. nih.govnih.gov

Intramolecular Cyclizations: Exploring reactions where the chloromethyl group reacts with a substituent placed elsewhere on the pyrazole ring (e.g., at the N1 position) to form fused heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.com

Metal-Catalyzed Cross-Coupling: While the chloromethyl group is typically used in nucleophilic substitution, its potential in metal-catalyzed cross-coupling reactions is an area ripe for exploration.

Reactivity as a Diene in Diels-Alder Reactions: Investigating whether derivatives of the pyrazole core could function as dienes in [4+2] cycloaddition reactions, a known reactivity pattern for some 4H-pyrazoles, to build molecular complexity rapidly. mdpi.com

Understanding and harnessing these reactivity patterns will enable the synthesis of structurally diverse and complex molecules from a relatively simple starting material.

Synthesis of Isotopic Variants for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and the fate of molecules in biological systems. researchgate.net The synthesis of isotopic variants of this compound would provide crucial probes for a variety of studies.

Future research should aim to:

Develop Synthetic Routes for Labeled Precursors: Establish efficient methods to introduce stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) into the pyrazole ring or its substituents. This could involve using labeled starting materials in the initial synthesis of the pyrazole. researchgate.net

Mechanistic Studies of Derivatization Reactions: Use isotopically labeled this compound to elucidate the mechanisms of novel reactions. For example, labeling the methylene carbon could confirm whether a reaction proceeds via an Sₙ1 or Sₙ2 pathway. Metal-mediated N-N coupling is one area where such mechanistic studies have been applied. rsc.orgnih.gov

Metabolic and Pharmacokinetic Studies: Synthesize radiolabeled versions of bioactive derivatives to track their absorption, distribution, metabolism, and excretion (ADME) in preclinical studies. Labeled pyrazoles have been prepared for use in positron emission tomography (PET) imaging. researchgate.net

The availability of such labeled compounds would be instrumental in advancing our understanding of the chemical and biological behavior of this class of molecules.

Q & A

Basic: What are the established synthetic routes for 3-(chloromethyl)-4-methyl-1H-pyrazole, and what are their respective advantages and limitations?

Methodological Answer:

The synthesis of this compound typically involves functionalization of pre-formed pyrazole rings. One approach is the Vilsmeier–Haack reaction , which introduces formyl or acyl groups to pyrazoles, followed by chlorination (e.g., using POCl₃ or SOCl₂) to generate the chloromethyl substituent . Alternatively, nucleophilic substitution on a hydroxymethyl precursor (e.g., 3-(hydroxymethyl)-4-methyl-1H-pyrazole) with HCl or other chlorinating agents can yield the target compound. Limitations include competing side reactions (e.g., over-chlorination) and the need for anhydrous conditions to prevent hydrolysis.

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and methyl substituent (δ ~2.0–2.5 ppm). Coupling patterns distinguish positional isomers .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 147.03 for C₅H₇ClN₂). Fragmentation patterns identify decomposition products .

- HPLC : Reverse-phase chromatography with UV detection (λ ~210–230 nm) monitors purity. A C18 column and acetonitrile/water gradient are standard .

Basic: What are the common reactivity patterns of the chloromethyl group in this compound, and how can these be exploited in further derivatization?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to form secondary derivatives (e.g., aminomethyl or ether-linked compounds). For example, reaction with NaN₃ yields an azide intermediate for click chemistry . It can also participate in Friedel–Crafts alkylation to generate aryl-substituted analogs. Steric hindrance from the adjacent methyl group may slow reactivity, requiring elevated temperatures or catalytic additives .

Advanced: What analytical challenges arise when distinguishing this compound from its positional isomers or decomposition products?

Methodological Answer:

Positional isomers (e.g., 4-(chloromethyl)-3-methyl-1H-pyrazole) exhibit nearly identical MS and IR spectra but differ in NMR chemical shifts (e.g., CH₂Cl resonance shifts due to ring current effects). X-ray crystallography provides definitive structural confirmation but requires high-quality crystals . Decomposition products (e.g., hydrolyzed hydroxymethyl derivatives) can be detected via TLC (Rf differences) or GC-MS for volatile byproducts. Contradictory literature on stability may arise from solvent choice (e.g., protic solvents accelerate hydrolysis) .

Advanced: How does the presence of both chloromethyl and methyl substituents influence the electronic and steric properties of the pyrazole ring?

Methodological Answer:

The electron-withdrawing chloromethyl group reduces electron density at the pyrazole N-atoms, affecting coordination chemistry (e.g., weaker metal-ligand binding). The methyl group introduces steric bulk, limiting access to the C-5 position. DFT calculations predict charge distribution and frontier molecular orbitals, guiding applications in catalysis or as a ligand for transition metals . Experimental validation via cyclic voltammetry or UV-vis spectroscopy quantifies electronic effects .

Advanced: What safety considerations must be prioritized when handling this compound in laboratory settings?

Methodological Answer:

The chloromethyl group is a potential alkylating agent , requiring strict PPE (nitrile gloves, goggles) and fume hood use. Storage in anhydrous, inert atmospheres (e.g., N₂) prevents HCl release via hydrolysis . Spills should be neutralized with sodium bicarbonate. Toxicity studies are limited, so acute exposure protocols (e.g., rinsing with water for 15+ minutes) are critical.

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (<0°C) during chlorination reduce side-product formation .

- Catalytic additives : DMAP or KI accelerates substitution reactions .

- In-situ monitoring : TLC or inline IR spectroscopy tracks reaction progress.

- Workup refinement : Liquid-liquid extraction (e.g., DCM/water) removes polar impurities. Yield improvements from 60% to >85% have been reported via iterative DOE .

Advanced: What contradictory findings exist regarding the stability or reactivity of this compound?

Methodological Answer:

Discrepancies in stability arise from solvent polarity. Some studies report decomposition in DMSO due to nucleophilic attack, while others note stability in THF . Reactivity contradictions (e.g., SN1 vs. SN2 mechanisms) are resolved via isotopic labeling (¹⁸O in H₂O) or kinetic studies. Conflicting biological activity data (e.g., antimicrobial potency) may stem from impurities; rigorous HPLC purification is advised .

Advanced: What computational approaches predict the behavior of this compound in biological systems?

Methodological Answer:

- Molecular docking : Screens potential binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina. The chloromethyl group may interact with hydrophobic pockets .

- MD simulations : Assess solubility and membrane permeability. LogP calculations (~1.9) suggest moderate lipophilicity, aligning with CNS drug-like properties .

- QSAR models : Correlate substituent effects with bioactivity, guiding lead optimization .

Advanced: How can this compound be leveraged to develop novel heterocyclic systems?

Methodological Answer:

The chloromethyl group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or cycloaddition (e.g., Huisgen azide-alkyne) to generate fused heterocycles. For example, reaction with thiourea forms thiazolo[3,2-b]pyrazoles with antimicrobial activity . Hybridization with pharmacophores (e.g., benzimidazoles) enhances selectivity in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.